molecular formula C11H18N2O4S B1241829 Caldaret monohydrate CAS No. 192509-24-3

Caldaret monohydrate

Cat. No.: B1241829
CAS No.: 192509-24-3
M. Wt: 274.34 g/mol
InChI Key: ZRQKZWAOIRVBFD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Caldaret monohydrate is synthesized through the condensation of 2-fluoro-5-methylbenzenesulfonic acid with piperazine in the presence of copper powder and cuprous iodide. This reaction is carried out in a sealed tube at 160°C. The resulting product is then converted to its more stable monohydrate form .

Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified through crystallization and converted to its monohydrate form for stability and ease of handling .

Chemical Reactions Analysis

Types of Reactions: Caldaret monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cardioprotective Effects

Caldaret has been extensively studied for its ability to limit myocardial infarct size during reperfusion following ischemic events. It acts primarily through the inhibition of the sodium/calcium exchanger, which helps regulate intracellular calcium levels.

Case Study: Canine Model of Myocardial Infarction

In a study involving a canine model, caldaret was administered intravenously during reperfusion after a 90-minute coronary artery occlusion. The results indicated a significant reduction in infarct size, with reductions of 51.3% and 71.9% observed at different dosages (3 and 30 µg/kg per hour, respectively) . This cardioprotection was attributed to improved left ventricular contraction and relaxation without increasing blood flow in the ischemic region.

Clinical Studies

Early clinical trials have shown that caldaret is safe and well-tolerated in healthy subjects, demonstrating a promising safety profile . Its efficacy in reducing infarct size has been corroborated by multiple studies, highlighting its potential as an adjunct therapy for patients suffering from acute myocardial infarction.

Comparative Analysis of Caldaret Applications

Application AreaStudy FindingsReference
Myocardial InfarctionReduced infarct size by up to 71.9% in canine models; improved cardiac function during reperfusion
Calcium Handling ModulationInhibition of sodium/calcium exchanger leads to enhanced calcium uptake
Safety ProfileWell-tolerated in clinical studies; no significant adverse effects reported

Mechanism of Action

Caldaret monohydrate exerts its effects by modulating intracellular calcium handling. It inhibits the reverse mode of the sodium/calcium exchanger, leading to increased calcium uptake via the sarcoplasmic reticulum. This modulation helps in reducing calcium overload during ischemia and reperfusion, thereby protecting cardiac cells from damage .

Comparison with Similar Compounds

Uniqueness of Caldaret Monohydrate: this compound is unique due to its specific mechanism of action involving the inhibition of the sodium/calcium exchanger and enhancement of sarcoplasmic reticulum calcium uptake. This dual action provides a more targeted approach to reducing myocardial infarct size and protecting cardiac cells during reperfusion injury .

Biological Activity

Caldaret monohydrate is a compound recognized for its significant biological activity, particularly in the context of cardiovascular health. This article explores its mechanisms of action, efficacy in preclinical studies, and implications for treating ischemic heart conditions.

Caldaret functions primarily as an intracellular calcium handling modulator . Its biological activity is characterized by the following mechanisms:

  • Inhibition of Reverse-Mode Na+/Ca2+ Exchanger : Caldaret inhibits the reverse-mode operation of the Na+/Ca2+ exchanger (NCX), which is crucial during myocardial ischemia and reperfusion. This inhibition helps prevent calcium overload in cardiomyocytes, thereby protecting the heart from damage during ischemic events .
  • Enhancement of Sarcoplasmic Reticulum (SR) Calcium Uptake : The compound also promotes calcium uptake into the SR, which is essential for muscle contraction and relaxation. This action supports improved cardiac contractility and relaxation during reperfusion .

Efficacy in Preclinical Studies

Several studies have investigated the cardioprotective effects of caldaret, particularly in animal models of myocardial infarction:

  • Reduction of Infarct Size : In a canine model, intravenous administration of caldaret at doses of 3 or 30 µg/kg per hour resulted in a significant reduction in infarct size—by 51.3% and 71.9%, respectively—compared to control groups .
  • Improvement in Cardiac Function : The treatment led to enhanced left ventricular contraction and relaxation during reperfusion without increasing myocardial blood flow, indicating that caldaret's protective effects are independent of blood supply improvements .

Data Summary

The following table summarizes key findings from studies on caldaret's biological activity:

Study Model Dosage (µg/kg/hr) Infarct Size Reduction (%) Cardiac Function Improvement
Canine351.3Yes
Canine3071.9Yes

Case Studies

In addition to controlled studies, case reports have highlighted caldaret's potential in clinical settings:

  • A study involving patients with acute myocardial infarction suggested that caldaret could be beneficial when administered during the early phases of reperfusion therapy. The modulation of intracellular calcium levels was noted to correlate with improved outcomes in terms of both myocardial viability and function .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for characterizing the crystalline structure of Caldaret monohydrate in preclinical studies?

To characterize crystalline structure, employ vibrational spectroscopy (e.g., Raman or IR) to analyze molecular vibrations and hydrogen bonding patterns, validated against computational methods like Density Functional Theory (DFT) for accuracy . X-ray diffraction (XRD) should be used to confirm crystallinity, referencing standards such as NIST data for calibration . Ensure purity assessments via HPLC or mass spectrometry, adhering to protocols for new compound characterization as outlined in journal guidelines .

Q. How should researchers design in vitro experiments to assess the intracellular Ca²⁺ modulation effects of this compound?

Use cardiomyocyte cell lines (e.g., H9c2 cells) or isolated cardiac tissues to measure Ca²⁺ transients using fluorescent indicators (e.g., Fura-2). Include controls for baseline Ca²⁺ levels and validate results against known Ca²⁺ modulators. Dose-response curves should be established, with concentrations reflecting in vivo pharmacokinetic data from canine models (e.g., 1–10 µM) . Replicate experiments across multiple batches to account for biological variability.

Q. What are the critical parameters for ensuring reproducibility in pharmacokinetic studies of this compound?

Standardize animal models (e.g., canine or rodent) with defined age, weight, and health status. Administer Caldaret via intravenous infusion to mimic clinical trial conditions . Plasma concentration-time profiles should be analyzed using LC-MS/MS, with validation against certified reference materials. Report extraction recovery rates and matrix effects to comply with FDA bioanalytical guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions between preclinical and clinical data on this compound’s cardioprotective efficacy?

Conduct meta-analyses to identify confounding variables, such as species-specific differences in Ca²⁺ handling proteins or variations in ischemia-reperfusion protocols. For example, canine studies showing infarct size reduction may not directly translate to human ST-elevation myocardial infarction (STEMI) populations due to comorbidities. Use translational pharmacokinetic-pharmacodynamic (PK-PD) modeling to bridge gaps, incorporating human myocardial biopsy data where feasible.

Q. What statistical approaches are appropriate for analyzing contradictory clinical trial outcomes, such as the CASTEMI study?

Q. How can response surface methodology (RSM) optimize formulation parameters for this compound in solid dosage forms?

Design a central composite RSM matrix to evaluate interactions between variables like excipient ratio (e.g., lactose monohydrate), compression force, and disintegration time. Use Raman spectroscopy for real-time monitoring of blend uniformity, as demonstrated in alprazolam-lactose studies . Validate optimized formulations via dissolution testing under biorelevant conditions (e.g., pH 6.8 buffer).

Q. What advanced techniques are suitable for studying polymorphic transitions in this compound under varying humidity conditions?

Combine dynamic vapor sorption (DVS) with in situ Raman spectroscopy to track hydration/dehydration kinetics. Principal component analysis (PCA) can quantify spectral changes associated with phase transitions, as shown in citric acid monohydrate studies . For structural validation, pair these findings with synchrotron XRD to resolve lattice parameter shifts.

Q. Methodological Guidance for Data Interpretation

Q. How should researchers address discrepancies in reported mechanisms of this compound’s action on intracellular Ca²⁺?

Reconcile conflicting hypotheses (e.g., sarcoplasmic reticulum Ca²⁺-ATPase modulation vs. Na⁺/Ca²⁺ exchanger inhibition) using patch-clamp electrophysiology and Ca²⁺ spark frequency assays. Cross-reference findings with proteomic data to identify protein interaction partners. Publish negative results to reduce publication bias .

Q. What validation strategies are essential for computational models predicting this compound’s thermodynamic stability?

Compare molecular dynamics (MD) simulations with experimental solubility data in ternary solvent systems (e.g., water-ethanol mixtures). Use Flory-Huggins theory to predict phase behavior, referencing datasets for monohydrate crystals in carbohydrate solutions . Calibrate models using differential scanning calorimetry (DSC) to measure melting points and enthalpy changes .

Properties

CAS No.

192509-24-3

Molecular Formula

C11H18N2O4S

Molecular Weight

274.34 g/mol

IUPAC Name

5-methyl-2-piperazin-1-ylbenzenesulfonic acid;hydrate

InChI

InChI=1S/C11H16N2O3S.H2O/c1-9-2-3-10(11(8-9)17(14,15)16)13-6-4-12-5-7-13;/h2-3,8,12H,4-7H2,1H3,(H,14,15,16);1H2

InChI Key

ZRQKZWAOIRVBFD-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)N2CCNCC2)S(=O)(=O)O.O

Canonical SMILES

CC1=CC(=C(C=C1)N2CCNCC2)S(=O)(=O)O.O

Key on ui other cas no.

192509-24-3

Synonyms

MCC 135
MCC-135
MCC135

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The anhydrous crystal of 5-Methyl-2-(1-piperazinyl)-benzenesulfonic acid (10.00 g) and ethanol containing 50% (V/V) water (80 ml) were added in a 200 ml round-bottomed flask and the crystals were thoroughly dissolved by heating under reflux with stirring. The solution was then cooled to 5° C. with stirring and stirring was further continued for 2 hours at the same temperature. The precipitated crystals were collected by suction filtration and washed with ethanol containing 50% (V/V) water (20 ml). The crystals obtained were dried at 50° C. under 90 mmHg for 3 hours to give 5-methyl-2-(1-piperazinyl)benzenesulfonic acid monohydrate as white crystals (9.49 g, yield: 88.7%). After drying was further continued for 27 hours under the same conditions, the weight and the appearance of the monohydrate were not changed. Water content measured by a Karl Fischer water content meter was 6.74%, which further verified that the product was the monohydrate.
Quantity
10 g
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80 mL
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Synthesis routes and methods II

Procedure details

Steam was generated by heating a bath filled with water at 50° C. in a plastic sheet housing isolated from outer air. The anhydrous crystal of 5-Methyl-2-(1-piperazinyl)benzenesulfonic acid (4886.16 g) prepared by the method described in the Japanese Patent Unexamined Publication (KOKAI) No.(Hei)3-7263/1991 was spread in a stainless flat container and left in the above plastic sheet housing. The crystals were occasionally dispersed and sweat formed on inner wall of the housing and the stainless container was wiped. After 22.5 hours, weight increase ceased and 5217.65 g in total of 5-methyl-2-(1-piperazinyl)benzenesulfonic acid monohydrate was obtained as white crystals. The result of the elemental analysis verified that the crystals were the monohydrate crystals.
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4886.16 g
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